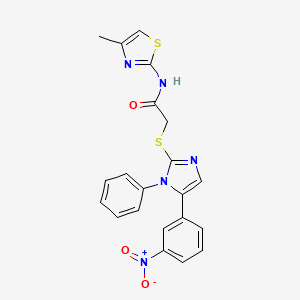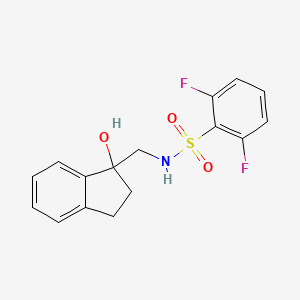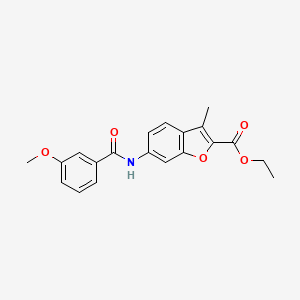![molecular formula C10H10F3NS B2409436 2-[4-(Trifluorométhyl)phényl]-1,3-thiazolane CAS No. 937604-42-7](/img/structure/B2409436.png)
2-[4-(Trifluorométhyl)phényl]-1,3-thiazolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)phenyl)thiazolidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolane ring.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)phenyl)thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
The compound’s molecular weight (23326 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have favorable absorption and distribution characteristics.
Result of Action
Similar compounds have been found to exert various biological effects, including anti-inflammatory and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamides under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazolane ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolanes.
Comparaison Avec Des Composés Similaires
- 2-[4-(Trifluoromethyl)phenyl]ethanol
- 4-(Trifluoromethyl)phenol
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl compounds
Comparison: 2-(4-(Trifluoromethyl)phenyl)thiazolidine is unique due to the presence of both the trifluoromethyl group and the thiazolane ring, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKHWMITZAALJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409365.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)



![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)
